![molecular formula C19H21NO2 B11834772 6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline CAS No. 91652-65-2](/img/structure/B11834772.png)
6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of methoxy groups at the 6th and 7th positions and a 2-methylphenylmethyl group at the 1st position of the dihydroisoquinoline ring
Méthodes De Préparation
The synthesis of 6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol or xylene under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Cycloaddition: The compound can participate in cycloaddition reactions with o-quinone methides, leading to the formation of oxazinoisoquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to modulate the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors, affecting calcium currents and muscle contractility . The compound’s effects are likely mediated through its binding to these receptors, leading to changes in intracellular calcium levels and subsequent physiological responses.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline can be compared with other similar isoquinoline derivatives, such as:
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: This compound lacks the 2-methylphenylmethyl group, resulting in different chemical and biological properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline:
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: The presence of a methyl group at the 2nd position introduces steric and electronic effects that influence its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
91652-65-2 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C19H21NO2/c1-13-6-4-5-7-14(13)10-17-16-12-19(22-3)18(21-2)11-15(16)8-9-20-17/h4-7,11-12H,8-10H2,1-3H3 |
Clé InChI |
LLEODZRGXQFIOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC2=NCCC3=CC(=C(C=C32)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


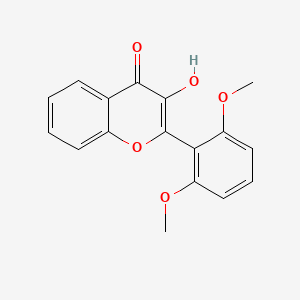

![methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B11834720.png)
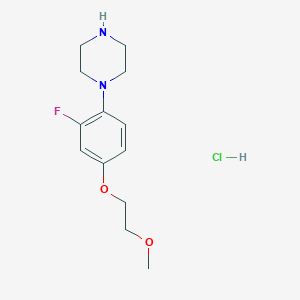
![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)


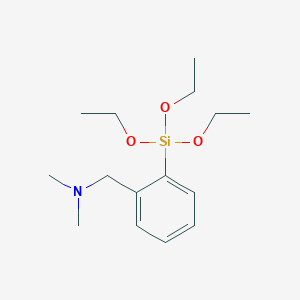
![1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)
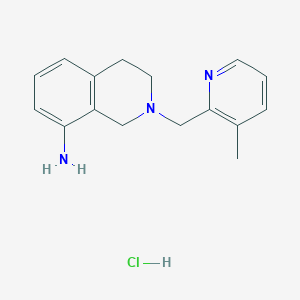
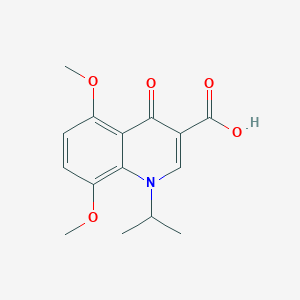

![tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11834775.png)
![9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11834779.png)
